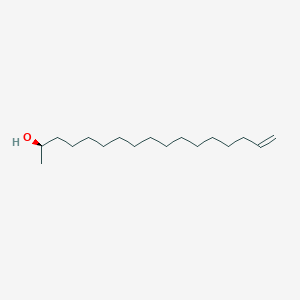
4-Nitrophenyl 30-hydroxytriacontanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 30-hydroxytriacontanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-nitrophenyl group attached to a long-chain fatty acid, specifically 30-hydroxytriacontanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl 30-hydroxytriacontanoate typically involves the esterification of 4-nitrophenol with 30-hydroxytriacontanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially using continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl 30-hydroxytriacontanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 4-nitrophenol and 30-hydroxytriacontanoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide (DMF).
Major Products
Hydrolysis: 4-nitrophenol and 30-hydroxytriacontanoic acid.
Reduction: 4-aminophenyl 30-hydroxytriacontanoate.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Nitrophenyl 30-hydroxytriacontanoate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme-catalyzed reactions involving esters.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 4-nitrophenyl 30-hydroxytriacontanoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The compound is hydrolyzed by esterases, releasing 4-nitrophenol and 30-hydroxytriacontanoic acid. The 4-nitrophenol can further participate in various biochemical pathways, while the long-chain fatty acid may be involved in lipid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl acetate: A simpler ester with a shorter acyl chain.
4-Nitrophenyl palmitate: An ester with a medium-chain fatty acid.
4-Nitrophenyl stearate: An ester with a long-chain fatty acid similar to 4-nitrophenyl 30-hydroxytriacontanoate but without the hydroxyl group.
Uniqueness
This compound is unique due to its exceptionally long acyl chain and the presence of a hydroxyl group. This structural feature imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
132910-95-3 |
|---|---|
Fórmula molecular |
C36H63NO5 |
Peso molecular |
589.9 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 30-hydroxytriacontanoate |
InChI |
InChI=1S/C36H63NO5/c38-33-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-36(39)42-35-31-29-34(30-32-35)37(40)41/h29-32,38H,1-28,33H2 |
Clave InChI |
YYPGMFSNCYHZCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol](/img/structure/B14263849.png)
![N,N-Diethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14263850.png)
![N-[4-[(4-acetamidophenyl)sulfonylsulfamoyl]phenyl]acetamide](/img/structure/B14263855.png)
![Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane](/img/structure/B14263861.png)



![3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B14263889.png)

![4,4'-[([1,1'-Biphenyl]-4-yl)azanediyl]dibenzaldehyde](/img/structure/B14263898.png)



